molecular formula C33H32NO2P B2986677 (S)-Siphos-PE CAS No. 500997-69-3; 500997-70-6

(S)-Siphos-PE

Cat. No.: B2986677
CAS No.: 500997-69-3; 500997-70-6
M. Wt: 505.598
InChI Key: ZXLQLIDJAURBDD-HRPAVAKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Siphos-PE is a useful research compound. Its molecular formula is C33H32NO2P and its molecular weight is 505.598. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis[(1R)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32NO2P/c1-23(25-11-5-3-6-12-25)34(24(2)26-13-7-4-8-14-26)37-35-29-17-9-15-27-19-21-33(31(27)29)22-20-28-16-10-18-30(36-37)32(28)33/h3-18,23-24H,19-22H2,1-2H3/t23-,24-,33?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLQLIDJAURBDD-HRPAVAKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500997-70-6, 500997-69-3
Record name (S)-SIPHOS-PE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-SIPHOS-PE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-SIPHOS-PE: A Comprehensive Technical Guide for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chiral phosphoramidite ligand, (S)-SIPHOS-PE. We will delve into its fundamental properties, synthesis, and critically, its application in key asymmetric catalytic transformations that are pivotal in modern organic synthesis and drug discovery. This guide is structured to provide not only procedural details but also to foster a deeper understanding of the mechanistic principles that underpin the high efficacy and stereoselectivity achieved with this privileged ligand.

Core Characteristics of this compound

This compound, a member of the spiro-phosphoramidite ligand family, has emerged as a powerful tool in asymmetric catalysis. Its rigid spirobiindane backbone, coupled with the chiral environment created by the bis[(R)-1-phenylethyl]amine moiety, enforces a well-defined and sterically hindered coordination sphere around a metal center. This unique architecture is instrumental in achieving high levels of enantioselectivity in a variety of chemical transformations.

Below is a summary of the key physical and chemical properties of this compound:

PropertyValueSource(s)
Molecular Weight 505.59 g/mol [1]
Chemical Formula C₃₃H₃₂NO₂P[1]
CAS Number 500997-70-6
Appearance White to off-white powder/solid
Melting Point 120-125 °C[1]
Optical Rotation [α]₂²/D -65.0° (c = 1 in chloroform)
Storage Conditions Store at -20°C under an inert atmosphere[1]

Synonyms: (11aS)-(−)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine, N-Di[(R)-1-phenylethyl]-[(S)-1,1′-spirobiindane-7,7′-diyl]-phosphoramidite.

Synthesis of this compound: A Modular Approach

The synthesis of this compound and its analogues follows a modular and convergent strategy, which allows for structural diversity and fine-tuning of the ligand's steric and electronic properties. The general approach involves the reaction of an enantiomerically pure spirobiindanediol (SPINOL) with a suitable aminophosphine chloride.

A representative synthetic workflow is depicted below:

G cluster_0 Preparation of Key Intermediates cluster_1 Phosphitylation and Amination S_SPINOL (S)-1,1'-Spirobiindane-7,7'-diol ((S)-SPINOL) Chloro (S)-SPINOL-PCl S_SPINOL->Chloro  + PCl3  Base (e.g., Et3N) PCl3 Phosphorus Trichloride (PCl3) Amine Bis((R)-1-phenylethyl)amine S_SIPHOS_PE This compound Chloro->S_SIPHOS_PE  + Bis((R)-1-phenylethyl)amine  Base (e.g., Et3N)

Figure 1: Generalized synthetic scheme for this compound.

Expert Insight: The synthetic route's modularity is a key advantage. By varying the chiral diol (e.g., different substituted SPINOLs) or the amine component, a library of ligands can be generated. This allows for rapid screening and optimization for a specific catalytic application, a cornerstone of modern process development. The purity of the starting (S)-SPINOL is paramount as it directly translates to the enantiopurity of the final ligand.

Applications in Asymmetric Catalysis: Mechanistic Understanding and Protocols

This compound has demonstrated exceptional performance in a range of metal-catalyzed asymmetric reactions. Its ability to create a highly organized and chiral environment around the metal center is the foundation of its success.

Palladium-Catalyzed Intramolecular Dearomative Arylation of Indoles

A significant application of this compound is in the palladium-catalyzed intramolecular dearomative arylation of haloaryl-3-substituted indoles, leading to the formation of spiroindolenines with high enantioselectivity. This transformation is of considerable interest as it provides access to complex polycyclic scaffolds found in numerous natural products and pharmaceuticals.

Mechanistic Rationale: The prevailing mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide bond, followed by an intramolecular migratory insertion into the C2-C3 double bond of the indole. The this compound ligand plays a crucial role in controlling the facial selectivity of this insertion, thereby dictating the stereochemistry of the newly formed quaternary center. Subsequent reductive elimination regenerates the palladium(0) catalyst and furnishes the desired spiroindolenine product. The steric bulk and defined geometry of the ligand are critical to prevent side reactions and ensure high enantiocontrol.

G Pd0L Pd(0)/(S)-SIPHOS-PE OxAdd Oxidative Addition Pd0L->OxAdd Substrate Indole-tethered Aryl Halide Substrate->OxAdd PdII_complex Pd(II)-Aryl Complex OxAdd->PdII_complex Migratory_Insertion Migratory Insertion PdII_complex->Migratory_Insertion PdII_alkyl Pd(II)-Alkyl Intermediate Migratory_Insertion->PdII_alkyl Reductive_Elimination Reductive Elimination PdII_alkyl->Reductive_Elimination Product Spiroindolenine Product Reductive_Elimination->Product Pd0L_regen Pd(0)/(S)-SIPHOS-PE Reductive_Elimination->Pd0L_regen Pd0L_regen->OxAdd

Figure 2: Simplified catalytic cycle for Pd-catalyzed dearomative arylation.

Exemplary Protocol: Synthesis of a Spiroindolenine Derivative

This protocol is adapted from the principles described in the cited literature and serves as a representative example. Optimization for specific substrates is highly recommended.

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, a solution of Pd₂(dba)₃ (1 mol%) and this compound (2.2 mol%) in anhydrous, degassed toluene is stirred at room temperature for 30 minutes.

  • Reaction Setup: To a separate oven-dried Schlenk tube is added the indole-tethered aryl halide substrate (1.0 equiv) and a suitable base (e.g., Cs₂CO₃, 2.0 equiv).

  • Reaction Initiation: The pre-formed catalyst solution is added to the Schlenk tube containing the substrate and base. The tube is sealed and heated to the desired temperature (typically 80-110 °C).

  • Monitoring and Work-up: The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched spiroindolenine.

  • Chiral Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Trustworthiness through Self-Validation: A key aspect of a robust protocol is its reproducibility. When developing a method based on this ligand, it is advisable to perform a control experiment with a racemic or achiral phosphine ligand to confirm that the observed enantioselectivity is indeed a result of the this compound ligand. Furthermore, a catalyst loading and temperature screen can help to define the optimal reaction conditions, ensuring both high yield and enantioselectivity.

Copper-Catalyzed Enantioselective Conjugate Addition of Diethylzinc

This compound has also been successfully employed in the copper-catalyzed asymmetric 1,4-conjugate addition of diethylzinc to cyclic enones. This reaction is a powerful method for the formation of carbon-carbon bonds and the creation of chiral centers.

Mechanistic Considerations: The active catalyst is believed to be a copper(I) complex of this compound. Diethylzinc transmetalates one of its ethyl groups to the copper center, forming a chiral copper-ethyl species. This species then coordinates to the enone, and the ethyl group is delivered to the β-position of the enone in a highly stereocontrolled manner. The resulting copper enolate is then protonated during the work-up to yield the final product. The bulky and well-defined chiral pocket created by the ligand is essential for differentiating the two enantiotopic faces of the enone.

Exemplary Protocol: Asymmetric Addition of Et₂Zn to Cyclohexenone

This protocol is a generalized representation based on established methodologies.

  • Catalyst Preparation: In a glovebox, Cu(OTf)₂ (1 mol%) and this compound (1.2 mol%) are dissolved in an anhydrous, non-coordinating solvent (e.g., toluene or dichloromethane) and stirred for 30 minutes at room temperature.

  • Reaction Setup: The catalyst solution is cooled to a low temperature (e.g., -78 °C to -20 °C). Cyclohexenone (1.0 equiv) is then added.

  • Addition of Organozinc Reagent: A solution of diethylzinc (1.5 equiv) in a suitable solvent (e.g., hexanes or toluene) is added dropwise to the cooled reaction mixture over a period of 30-60 minutes.

  • Reaction Progression and Quenching: The reaction is stirred at the low temperature for several hours, with progress monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Work-up and Purification: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash chromatography.

  • Enantiopurity Determination: The enantiomeric excess is determined by chiral GC or HPLC analysis.

Rhodium-Catalyzed Alkene Hydroacylation in Natural Product Synthesis

A testament to the versatility of this compound is its application in the rhodium-catalyzed hydroacylation of alkenes, a highly atom-economical method for the synthesis of ketones. This has been elegantly applied to the synthesis of octaketide natural products.

Mechanistic Insights: The catalytic cycle is thought to involve the oxidative addition of the aldehyde C-H bond to the rhodium(I) center, forming a rhodium(III)-hydrido-acyl intermediate. Coordination of the alkene is followed by migratory insertion of the alkene into either the rhodium-hydride or rhodium-acyl bond. For the synthesis of linear ketones, insertion into the rhodium-hydride bond is favored. The this compound ligand plays a critical role in controlling the regioselectivity of the insertion and in promoting the final reductive elimination step to release the ketone product and regenerate the active rhodium(I) catalyst.

Conclusion and Future Outlook

This compound has firmly established itself as a privileged ligand in the field of asymmetric catalysis. Its unique spirobiindane backbone provides a rigid and sterically defined chiral environment that enables high levels of enantiocontrol in a variety of important transformations catalyzed by palladium, copper, and rhodium. The modular synthesis of this compound and its derivatives allows for fine-tuning and optimization, making it an attractive ligand for both academic research and industrial applications. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the development of new applications for this compound and the design of next-generation spiro-phosphoramidite ligands will undoubtedly remain an active and fruitful area of research.

References

  • Shen, C., et al. (2015). Enantioselective Arylative Dearomatization of Indoles via Pd-Catalyzed Intramolecular Reductive Heck Reactions. Journal of the American Chemical Society, 137(15), 4936–4939. [Link]

  • Yan, M., et al. (1999). Enantioselective conjugate addition of diethylzinc to enones catalyzed by a copper complex of chiral aryl diphosphite. Chemical Communications, (1), 11-12. [Link]

  • von Delius, M., et al. (2012). Rhodium-Phosphoramidite Catalyzed Alkene Hydroacylation: Mechanism and Octaketide Natural Product Synthesis. Journal of the American Chemical Society, 134(36), 15022–15032. [Link]

  • Zhou, Q.-L. (Ed.). (2011).
  • Feringa, B. L. (2000). Phosphoramidites: Marvellous Ligands in Catalytic Asymmetric Conjugate Addition. Accounts of Chemical Research, 33(6), 346–353. [Link]

Sources

An In-depth Technical Guide to the Solubility of (S)-Siphos-PE in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility for a High-Performing Ligand

In the landscape of modern catalysis, the selection of a ligand is paramount to achieving high enantioselectivity, yield, and turnover numbers. (S)-Siphos-PE, a chiral spiro phosphoramidate ligand, has distinguished itself in numerous asymmetric transformations, including palladium-catalyzed dearomative arylations and copper-catalyzed conjugate additions. However, the successful implementation of any catalytic system hinges on a fundamental, yet often overlooked, parameter: the solubility of its components.

A catalyst or ligand's ability to fully dissolve in the reaction solvent is not a mere matter of convenience; it is a prerequisite for a homogeneous reaction environment. Poor solubility can lead to inconsistent reaction kinetics, diminished catalyst activity, and irreproducible results—challenges that can significantly impede drug development timelines and process scale-up. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in both theoretical principles and practical, field-proven methodologies. We will explore its known solubility, predict its behavior in a range of common organic solvents, and, most importantly, provide a robust, self-validating protocol for you to determine its solubility in your specific solvent system of choice.

Understanding the Solubility Profile of this compound

This compound is a relatively large, sterically demanding organophosphorus compound (M.W. 505.59 g/mol ). Its structure is predominantly lipophilic, featuring a spirobiindane backbone and two phenylethyl groups. This molecular architecture is key to predicting its solubility behavior.

Diagram 1: Chemical Structure of this compound

siphos_pe_structure cluster_siphos This compound img

A 2D representation of the this compound molecule.

The principle of "like dissolves like" is the cornerstone of solubility prediction. Solvents with a polarity and molecular structure similar to the solute are generally the most effective. Given the largely non-polar, hydrocarbon-rich nature of this compound, we can anticipate good solubility in aprotic organic solvents.

Metal phosphine complexes and their ligands are typically lipophilic, lending them good solubility in organic solvents.[1] This general principle holds true for this compound.

Known and Expected Solubility Data

While extensive quantitative solubility data for this compound is not widely published, we can compile known information and make expert predictions. The most concrete data point comes from supplier specifications for optical activity measurements.

SolventPolarity IndexTypeKnown/Expected SolubilityRationale/Source
Chloroform (CHCl₃) 4.1HalogenatedSoluble (≥10 mg/mL) Optical activity measured at c=1 (1 g/100mL).
Dichloromethane (DCM) 3.1HalogenatedExpected: High Similar to chloroform, a common solvent for phosphine ligands.
Toluene 2.4AromaticExpected: High Non-polar aromatic solvent, effective for dissolving large organic molecules.
Tetrahydrofuran (THF) 4.0EtherExpected: High Polar aprotic ether, excellent solvent for a wide range of organic compounds.
Hexanes/Heptane 0.1AliphaticExpected: Moderate to High Very non-polar; should be effective due to the ligand's hydrocarbon content.
Methanol (MeOH) 5.1Protic AlcoholExpected: Low Protic nature and high polarity make it a poor solvent for lipophilic compounds.
Water (H₂O) 10.2ProticExpected: Insoluble Highly polar, protic solvent. Phosphine oxides may show some water solubility, but phosphines like Siphos-PE do not.[2]

This table serves as a starting point for solvent screening. However, for process development and optimization, precise quantitative data is indispensable.

Experimental Protocol for Determining Solubility

The following protocol is designed to be a self-validating system for accurately determining the solubility of this compound. Given that many phosphine ligands can be sensitive to air and moisture, this procedure incorporates inert atmosphere techniques to ensure the integrity of the compound.[3]

Pre-Requisites and Safety Considerations
  • Personnel: This protocol should be executed by personnel trained in handling air- and moisture-sensitive compounds.

  • Environment: All manipulations should be performed in a fume hood using a Schlenk line or within an inert atmosphere glovebox.[1]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, is required.

  • Compound Safety: this compound is a combustible solid. Avoid ignition sources. Consult the Safety Data Sheet (SDS) for full handling information.

Materials and Equipment
  • This compound

  • High-purity, anhydrous organic solvents (e.g., THF, Toluene, DCM, Hexane)

  • Schlenk flasks or vials with septa

  • Gas-tight syringes and needles

  • Inert gas (Nitrogen or Argon) supply

  • Analytical balance (4-decimal place)

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath or stir plate

  • Filtration system suitable for air-sensitive techniques (e.g., cannula with filter stick, or syringe filter)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, qNMR)

Diagram 2: Experimental Workflow for Solubility Determination

solubility_workflow prep 1. Preparation (Dry Glassware, Degas Solvents) weigh 2. Weighing (S-Siphos-PE into Schlenk Flask) prep->weigh Inert Atmosphere addition 3. Solvent Addition (Add known volume of solvent via syringe) weigh->addition equilibration 4. Equilibration (Stir at constant temperature for 24h) addition->equilibration sampling 5. Sampling & Filtration (Withdraw aliquot of supernatant) equilibration->sampling Inert Atmosphere analysis 6. Analysis (Quantify concentration via HPLC or qNMR) sampling->analysis calculation 7. Calculation (Determine solubility in mg/mL or g/L) analysis->calculation

A stepwise workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation:

    • Causality: To prevent degradation of the air-sensitive phosphine ligand, all sources of oxygen and water must be rigorously excluded.

    • Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas or in a desiccator.

    • Ensure all solvents are anhydrous and degassed. This can be achieved by sparging with an inert gas for 30 minutes or through several freeze-pump-thaw cycles.

  • Sample Preparation:

    • Under a positive pressure of inert gas, add an excess amount of this compound to a pre-weighed Schlenk flask. The term "excess" is key; you want a visible amount of undissolved solid to remain at equilibrium to ensure the solution is saturated. A starting point could be ~100 mg of solid.

    • Record the exact mass of this compound added.

    • Add a magnetic stir bar to the flask.

  • Solvent Addition and Equilibration:

    • Using a gas-tight syringe, add a precise volume of the degassed anhydrous solvent to the Schlenk flask (e.g., 2.00 mL).

    • Seal the flask and place it in a temperature-controlled bath set to your desired experimental temperature (e.g., 25 °C).

    • Causality: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining a precise and reproducible value.

    • Stir the suspension vigorously for a period sufficient to reach equilibrium. For many organic compounds, 24 hours is a conservative and reliable timeframe.

  • Sampling and Filtration:

    • After the equilibration period, stop the stirring and allow the undissolved solid to settle completely (typically 1-2 hours).

    • Under inert atmosphere, carefully withdraw a known volume of the clear supernatant (e.g., 0.500 mL) using a gas-tight syringe fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to prevent any solid particles from being transferred.

    • Causality: This filtration step is critical for a self-validating system. The presence of any undissolved solid in the aliquot will artificially inflate the measured concentration, leading to an inaccurate solubility value.

    • Transfer the filtered aliquot into a pre-weighed volumetric flask and dilute to a known volume with the same solvent. Record the final mass to determine the density of the saturated solution if required.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

    • High-Performance Liquid Chromatography (HPLC-UV): This is often the preferred method. A calibration curve must be prepared using standard solutions of this compound of known concentrations. The aromatic nature of the ligand makes it amenable to UV detection.

    • Quantitative NMR (qNMR): This is an excellent alternative that does not require a calibration curve of the analyte itself. A known amount of an internal standard with a distinct, non-overlapping resonance is added to the NMR sample. The concentration can be determined by comparing the integral of a known proton signal from this compound to the integral of the standard.

  • Calculation:

    • Using the concentration determined in the previous step and accounting for the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature.

    • Solubility (mg/mL) = [Concentration from Analysis (mg/mL)] x (Dilution Factor)

Conclusion: Empowering Researchers with Reliable Data

While a comprehensive public database of quantitative solubility for this compound remains to be compiled, its molecular structure and the behavior of analogous phosphine ligands strongly suggest high solubility in common aprotic organic solvents like chloroform, DCM, toluene, and THF, and poor solubility in protic solvents like methanol and water.

For the researcher, scientist, or drug development professional, an estimation is often insufficient. The provided experimental protocol offers a robust, reliable, and scientifically sound method for determining the precise solubility of this compound in any solvent system. By adhering to these steps, particularly the rigorous exclusion of air and moisture and the critical filtration of the saturated solution, you can generate the high-quality data needed to build reproducible, scalable, and efficient catalytic processes. This empowerment to generate self-validating data is the cornerstone of scientific integrity and accelerated innovation.

References

  • Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University ORCA. [Link]

  • Predicting the Air Stability of Phosphines. ResearchGate. [Link]

  • Organophosphorus chemistry. Wikipedia. [Link]

Sources

Methodological & Application

Application Note: Substrate Scope & Protocols for Asymmetric Synthesis using (S)-Siphos-PE

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Siphos-PE (CAS: 500997-70-6) represents a "privileged" class of monodentate phosphoramidite ligands derived from a rigid 1,1'-spirobiindane-7,7'-diol backbone. Unlike traditional bidentate phosphines (e.g., BINAP), this compound combines the agility of monodentate ligands with the high stereocontrol usually reserved for chelating diphosphines.

This guide details the application of this compound in Rhodium-catalyzed asymmetric hydrogenation and Palladium-catalyzed carboamination . It is specifically engineered for researchers requiring high enantiomeric excess (ee >98%) in the synthesis of chiral amines,


-amino acids, and saturated nitrogen heterocycles —critical pharmacophores in modern drug development.

Ligand Profile & Mechanistic Advantage

Structural Logic

The efficacy of this compound stems from its modular architecture:

  • Backbone: The rigid spirobiindane scaffold prevents conformational flexibility, ensuring a static chiral pocket.

  • P-Substituent: The bis[(R)-1-phenylethyl]amine moiety ("PE") creates a deep, highly hindered chiral environment that effectively discriminates between the prochiral faces of substrates.

Mechanistic Workflow (Rh-Catalysis)

In Rhodium-catalyzed hydrogenation, two molecules of this compound coordinate to the metal center (


), mimicking a bidentate bite angle but allowing for faster dissociation/association kinetics during the catalytic cycle.

CatalyticCycle PreCat Pre-Catalyst Formation [Rh(cod)2]+ + 2this compound ActiveSpecies Active Species [Rh(Siphos-PE)2(Solvent)2]+ PreCat->ActiveSpecies - COD Coordination Substrate Coordination (Enamide/Olefin binding) ActiveSpecies->Coordination OxAdd Oxidative Addition (H2) Rh(III)-Dihydride Complex Coordination->OxAdd + H2 MigIns Migratory Insertion Formation of Alkyl-Rh Species OxAdd->MigIns Rate Determining Step RedElim Reductive Elimination Product Release + Catalyst Regens MigIns->RedElim RedElim->ActiveSpecies Cycle Repeats

Figure 1: Catalytic cycle for Rh-Siphos-PE mediated hydrogenation. The monodentate nature allows facile formation of the active solvated species.

Substrate Scope Analysis

This compound exhibits a distinct substrate preference profile. It is most effective for substrates capable of two-point binding (chelation) to the metal center, typically via a carbonyl oxygen and the alkene.

Primary Scope: Asymmetric Hydrogenation
Substrate ClassSpecific ExamplesTypical ConditionsPerformance (ee)Key Insight

-Acyl Enamides

-acetyl-1-phenylethenamine
Rh(cod)

BF

, DCM, 25°C, 10-30 bar H

97-99% Flagship Application. Critical for synthesizing chiral amines (e.g., Rotigotine intermediates).

-Dehydroamino Acids
Methyl 2-acetamidoacrylateMeOH/DCM, 1-10 bar H

>98%Standard benchmark. Extremely fast kinetics (TOF > 1000 h

).
Itaconates Dimethyl itaconateDCM, RT, 10 bar H

95-98%Excellent alternative to Ru-BINAP systems; operates at lower pressures.

-Aryl Enamides
Cyclic enamides (Tetralone derived)DCM/IPA, 50°C, 30 bar H

92-96%Requires higher pressure due to steric bulk.
Advanced Scope: Pd-Catalyzed Carboamination

Beyond hydrogenation, this compound is a ligand of choice for Palladium-catalyzed carboamination .

  • Reaction: Coupling of

    
    -protected amino-alkenes with aryl halides.
    
  • Products: Enantioenriched tetrahydroquinolines and tetrahydroisoquinolines.

  • Significance: Generates quaternary carbon stereocenters, difficult to access via hydrogenation alone.

Detailed Experimental Protocols

Protocol A: Rh-Catalyzed Hydrogenation of -Acyl Enamides

Target: Synthesis of Chiral Amines (e.g., (S)-N-(1-phenylethyl)acetamide)

Reagents:

  • Substrate:

    
    -(1-phenylvinyl)acetamide (1.0 mmol)
    
  • Ligand: this compound (0.022 mmol, 2.2 mol%)

  • Metal Precursor:

    
     (0.01 mmol, 1.0 mol%)
    
  • Solvent: Anhydrous Dichloromethane (DCM) (Degassed)

Procedure:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under strict Schlenk conditions, weigh

    
     (4.1 mg) and this compound (11.1 mg) into a glass vial.
    
  • Catalyst Formation: Add 2 mL of degassed DCM. Stir at room temperature (RT) for 15 minutes. The solution should turn from orange to a clear yellow/orange, indicating the formation of the active

    
     complex.
    
    • Note: The 2.2:1 Ligand-to-Metal ratio is critical. Unlike bidentate ligands (1:1), monodentate ligands require a slight excess to prevent formation of non-selective metal species.

  • Substrate Addition: Dissolve the enamide substrate in 3 mL DCM and transfer to the catalyst solution (S/C ratio = 100).

  • Hydrogenation: Transfer the vial to a high-pressure steel autoclave. Purge 3 times with H

    
    . Pressurize to 30 bar (435 psi) .
    
  • Reaction: Stir at RT for 12–16 hours.

  • Workup: Vent the autoclave. Concentrate the solvent under reduced pressure.

  • Analysis: Determine conversion by

    
    H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).
    
Protocol B: Pd-Catalyzed Carboamination (Heterocycle Synthesis)

Target: Chiral Tetrahydroquinoline derivative

Reagents:

  • Substrate: 2-allyl-aniline derivative

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst System: Pd

    
    (dba)
    
    
    
    (2.5 mol%) / this compound (6-10 mol%)
  • Base: NaO

    
    Bu (2.0 equiv)
    
  • Solvent: Toluene, 110°C.

Key Step: Pre-complexation of Pd and Ligand in toluene at RT for 30 mins is required before adding the base and substrate to ensure the active chiral Pd(0) species is formed.

Troubleshooting & Optimization Logic

Use this decision tree to diagnose suboptimal results. The monodentate nature of Siphos-PE makes it sensitive to solvent effects and ligand concentration.

OptimizationTree Problem Experimental Issue LowConv Low Conversion (<50%) Problem->LowConv LowEE Low Enantioselectivity (<90%) Problem->LowEE Pressure Increase H2 Pressure (Try 50-60 bar) LowConv->Pressure Solvent Switch Solvent (DCM -> MeOH or TFE) LowConv->Solvent Purity Check Substrate Purity (Remove halides/sulfur) LowConv->Purity Temp Lower Temperature (RT -> 0°C) LowEE->Temp Ratio Increase L:M Ratio (Ensure >2.1:1) LowEE->Ratio Counterion Change Metal Precursor (Use [Rh(cod)2]SbF6) LowEE->Counterion

Figure 2: Optimization logic for Rh-Siphos-PE hydrogenation. Solvent choice (DCM vs MeOH) often flips the enantioselectivity or drastically alters rate.

References

  • Feringa, B. L., et al. (2000). "Monodentate Phosphoramidites: A New Concept in Chiral Ligands for Asymmetric Hydrogenation." Angewandte Chemie International Edition.

  • Zhou, Q. L., et al. (2011). "Recent Advances in Asymmetric Hydrogenation using Spiro Ligands." Chemical Reviews.

  • Wolfe, J. P., et al. (2014). "Enantioselective Synthesis of Tetrahydroquinolines via Pd-Catalyzed Alkene Carboamination." Chemical Science.

  • Maulide, N., et al. (2021).[1] "Direct Synthesis of Enamides via Electrophilic Activation of Amides." Journal of the American Chemical Society (Context for substrate preparation).[1][2]

  • Sigma-Aldrich. "this compound Product Sheet & Specifications."

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-Siphos-PE Hydroacylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Rhodium-Catalyzed Asymmetric Hydroacylation using (S)-Siphos-PE

Executive Summary

This guide addresses the optimization and troubleshooting of intermolecular hydroacylation reactions catalyzed by Rhodium-(S)-Siphos-PE complexes. This system is a "privileged" architecture for coupling salicylaldehydes (and related chelating aldehydes) with unactivated alkenes to generate chiral ketones.

Unlike standard phosphine ligands, this compound (a monodentate phosphoramidite) is uniquely capable of suppressing the thermodynamically favored decarbonylation pathway (loss of CO) while promoting the desired C-H bond activation and C-C bond formation with high linear regioselectivity and enantioselectivity.

Module 1: Catalyst Formation & Reaction Setup

Q1: My reaction shows <5% conversion after 24 hours. Is the catalyst active?

Diagnosis: The most common cause of "dead" reactions in phosphoramidite chemistry is improper pre-complexation or ligand oxidation. Unlike robust bisphosphines (e.g., BINAP), Siphos-PE is sensitive to hydrolysis and oxidation before coordination.

Troubleshooting Protocol:

  • Pre-complexation is Mandatory: Do not add Rh precursor and ligand directly to the reaction vessel with substrates.

    • Step A: Dissolve

      
       (or 
      
      
      
      , depending on the specific variant) and this compound in the reaction solvent (typically DCM or DCE) in a separate vial inside the glovebox.
    • Step B: Stir for 15–30 minutes at room temperature. The color should shift (often from yellow/orange to a deeper red/orange), indicating active catalyst formation.

  • Ligand-to-Metal Ratio: Ensure a 2:1 to 2.2:1 ratio of Ligand:Rh metal (which means 4:1 if using a dimeric Rh precursor). Excess ligand is rarely detrimental but deficiency leads to non-selective background activity by naked Rh species.

  • Solvent Dryness: Phosphoramidites hydrolyze to H-phosphonates in the presence of water. Ensure solvents are dried (<50 ppm water) and degassed.

Q2: What is the role of the "heterogeneous base" mentioned in literature?

Insight: For salicylaldehyde substrates, the reaction is often accelerated by solid bases like Potassium Phosphate (


) or Potassium Carbonate (

).
  • Mechanism: The base facilitates the deprotonation/coordination of the phenol moiety to the Rh center, turning the substrate into a directing group. This "docking" is essential for the catalyst to distinguish between the aldehyde C-H bond and the solvent.

  • Optimization: If reactivity is low, ensure the base is finely ground (high surface area). The stoichiometry is precise—typically 10–20 mol% relative to the substrate (not stoichiometric).

Module 2: Selectivity Optimization (Regio- & Enantioselectivity)

Q3: I am observing significant decarbonylation (formation of phenol/alkane byproducts). How do I stop this?

Context: Decarbonylation is the "Achilles' heel" of hydroacylation. It occurs when the acyl-Rh-H intermediate undergoes CO de-insertion faster than it captures the alkene.

The Siphos-PE Solution: this compound is electronically tuned to accelerate the migratory insertion of the alkene, effectively "outrunning" the decarbonylation pathway.

Corrective Actions:

  • Lower the Temperature: Decarbonylation has a higher activation energy than hydroacylation. If running at 60°C, drop to 40°C or 25°C. Note: This will require longer reaction times (48–72h).

  • Increase Alkene Concentration: Hydroacylation is often positive order in alkene. Increasing alkene equivalents (from 1.0 to 2.0 or 5.0 equiv) favors the bimolecular interception of the acyl-Rh species over the unimolecular decarbonylation.

  • Check Substrate Chelation: Ensure your aldehyde has a coordinating group (phenol, amide, or sulfide) at the ortho position. Siphos-PE relies on this "chelation assistance" to stabilize the acyl-Rh intermediate.

Q4: My enantiomeric excess (ee) is stalling at 80%. How do I push it to >95%?

Optimization Matrix:

VariableRecommendationMechanistic Rationale
Solvent DCM or DCE Non-coordinating chlorinated solvents generally provide the tightest chiral pocket. THF or MeCN can compete for coordination, disrupting the chiral environment.
Counter-ion Switch Precursor If using neutral

, switch to cationic

or

. Cationic Rh centers often bind alkenes more strongly, improving discrimination.
Temperature Cryo-cooling If reactivity permits, run at 0°C or -10°C. Enantioselectivity is driven by

; lower T maximizes the impact of this energy difference.
Ligand Purity Recrystallize This compound must be chemically pure.[1] H-phosphonate impurities can catalyze a background racemic reaction.

Module 3: Visualizing the Mechanism & Troubleshooting

The following diagrams illustrate the competitive pathways and the decision-making logic for optimization.

Diagram 1: The Siphos-PE Catalytic Cycle & Failure Modes

This diagram highlights where the reaction succeeds (Green path) and where it fails (Red path).

HydroacylationCycle Rh_Pre Rh(I)-Siphos-PE Active Catalyst Coordination Substrate Coordination (Chelation Assisted) Rh_Pre->Coordination + Aldehyde OxAdd C-H Oxidative Addition (Acyl-Rh-H Species) Coordination->OxAdd MigIns Migratory Insertion (Rate Limiting Step) OxAdd->MigIns Siphos-PE Accelerates Decarb Decarbonylation (Catalyst Deactivation) OxAdd->Decarb High Temp Steric Bulk Product Reductive Elimination -> Chiral Ketone MigIns->Product + Alkene DeadEnd Rh-CO Species (Dead Catalyst) + Alkane Decarb->DeadEnd Product->Rh_Pre Turnover

Caption: The critical junction is the Acyl-Rh-H intermediate. Siphos-PE is designed to accelerate Migratory Insertion over Decarbonylation.

Diagram 2: Optimization Decision Tree

Follow this logic flow when results are suboptimal.

DecisionTree Start Problem Identified LowYield Low Yield / No Rxn Start->LowYield LowEE Low Enantioselectivity Start->LowEE Byproducts Decarbonylation Start->Byproducts CheckAir Check O2/H2O Exclusion (Glovebox Prep?) LowYield->CheckAir CheckBase Add/Grind Base (10 mol% K3PO4) LowYield->CheckBase SolventSwitch Switch to DCM/DCE (Avoid THF) LowEE->SolventSwitch CoolDown Lower Temp (e.g. 25°C -> 0°C) LowEE->CoolDown Byproducts->CoolDown IncreaseAlkene Increase Alkene Equiv. (Saturate Catalyst) Byproducts->IncreaseAlkene

Caption: Systematic troubleshooting based on experimental observation.

Module 4: Standard Operating Procedure (SOP)

Use this baseline protocol for initial screening.

Reagents:

  • Ligand: this compound (2.2 mol%)

  • Metal:

    
     (1.0 mol%)
    
  • Solvent: Anhydrous DCM (0.2 M concentration)

  • Additive:

    
     (10 mol%, finely ground)
    

Workflow:

  • Catalyst Prep (In Glovebox): Weigh Rh precursor and Siphos-PE into a vial. Add 50% of the solvent volume. Stir 20 min.

  • Substrate Prep: In the reaction vessel, weigh the Salicylaldehyde derivative, Alkene (1.2–2.0 equiv), and

    
    . Add remaining solvent.
    
  • Initiation: Transfer the catalyst solution to the substrate mixture via syringe. Seal vessel.

  • Reaction: Stir at 25°C for 24 hours.

  • Workup: Filter through a short plug of silica (eluting with Et2O) to remove Rh and salts. Concentrate and analyze by NMR/HPLC.

References

  • Mechanism & Ligand Efficacy

    • Title: Rhodium-Phosphoramidite Catalyzed Alkene Hydroacylation: Mechanism and Octaketide Natural Product Synthesis

    • Source: Journal of the American Chemical Society (JACS)

    • Significance: Establishes this compound as the premier ligand for suppressing decarbonylation in salicylaldehyde couplings.

    • URL:[Link]

  • Ligand Commercial Data & Specifications

    • Title: (R)-SIPHOS-PE Product Specification & Applications[2]

    • Source: Sigma-Aldrich / Merck

    • Significance: Provides physical data, handling requirements, and commercial availability for the chiral ligand.
  • General Hydroacylation Reviews

    • Title: Rh(I)-Catalyzed Intermolecular Hydroacylation: Enantioselective Cross-Coupling of Aldehydes and Ketoamides[3]

    • Source: National Institutes of Health (PMC)

    • Significance: Broader context on Rh(I) hydroacylation mechanisms and the role of directing groups.
    • URL:[Link]

Sources

Technical Support Center: (S)-Siphos-PE Catalyzed Conjugate Addition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the (S)-Siphos-PE catalyzed conjugate addition. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful catalytic system. Here, we address common challenges and frequently asked questions to help you optimize your reactions, troubleshoot unexpected outcomes, and understand the critical role of solvent selection in achieving high enantioselectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it most effectively applied?

This compound is a chiral spiro phosphoramidate ligand.[1] It is particularly effective in asymmetric catalysis, most notably in the copper-catalyzed 1,4-conjugate addition (Michael addition) of organometallic reagents, such as diethylzinc (Et₂Zn), to cyclic enones.[1] This reaction is a cornerstone for constructing stereochemically defined carbon-carbon bonds, which is a critical step in the synthesis of many complex chiral molecules and pharmaceutical intermediates.

Q2: I'm observing low enantioselectivity (% ee) in my reaction. What is the most likely cause?

Low enantioselectivity is a common issue that can often be traced back to the choice of solvent. The solvent plays a crucial role in the geometry of the transition state of the copper-ligand complex, which directly influences the stereochemical outcome of the reaction. Other factors can include the purity of the ligand and copper source, the presence of water or other impurities, and the reaction temperature.

Q3: Can the solvent really have that significant of an impact on my results?

Absolutely. In copper-phosphoramidite catalyzed conjugate additions, the solvent is not merely a medium for the reactants. It can coordinate to the copper center and influence the conformational dynamics of the chiral ligand. This, in turn, affects how the substrate approaches the catalyst, dictating the facial selectivity of the nucleophilic attack. For instance, a switch from a non-coordinating solvent like toluene to a coordinating solvent like THF can sometimes lead to a dramatic drop in enantioselectivity, and in some cases, even invert the stereochemical outcome.[2]

Troubleshooting Guide: Optimizing Solvent Effects

This section provides a systematic approach to troubleshooting and optimizing your this compound catalyzed conjugate addition with a focus on solvent selection.

Issue 1: Low Enantioselectivity (% ee)
  • Primary Suspect: Inappropriate solvent choice. Non-polar, non-coordinating solvents are generally preferred for this catalytic system.

  • Underlying Science: The chiral pocket created by the this compound ligand is responsible for differentiating between the two faces of the prochiral enone. Coordinating solvents, such as THF, can compete with the substrate for binding to the copper center. This can disrupt the precise geometry of the catalytically active species, leading to a less ordered transition state and consequently, lower enantioselectivity. Non-polar solvents like toluene or diethyl ether minimize this interference, allowing the chiral ligand to exert maximum stereocontrol.[3]

  • Troubleshooting Workflow:

    start Low % ee Observed solvent_check Current Solvent? start->solvent_check polar_aprotic Polar Aprotic (e.g., THF, CH2Cl2)? solvent_check->polar_aprotic Check Polarity non_polar Non-Polar (e.g., Toluene, Hexane)? solvent_check->non_polar Check Polarity recommendation1 Switch to a non-polar solvent like Toluene or Diethyl Ether. polar_aprotic->recommendation1 optimization Perform Solvent Screen (see Protocol 1). non_polar->optimization recommendation1->optimization other_factors Consider other factors: - Ligand Purity - Copper Source - Temperature - Water Content optimization->other_factors success High % ee Achieved optimization->success

    Caption: Troubleshooting workflow for low enantioselectivity.

Issue 2: Poor Reaction Rate or Low Yield
  • Primary Suspect: Poor solubility of the catalyst or reactants.

  • Underlying Science: While highly non-polar solvents may favor high enantioselectivity, they might not always provide sufficient solubility for the copper salt, the ligand, or the substrate at lower temperatures. A sluggish reaction can lead to lower yields due to incomplete conversion or potential degradation of the organometallic reagent over extended reaction times.

  • Troubleshooting Steps:

    • Solvent Mixtures: Consider using a mixture of solvents. For example, a small amount of a more polar, non-coordinating solvent like dichloromethane (CH₂Cl₂) can be added to a non-polar solvent like toluene to improve solubility without significantly compromising enantioselectivity.

    • Temperature Adjustment: A modest increase in reaction temperature can improve both solubility and reaction rate. However, be aware that higher temperatures can sometimes negatively impact enantioselectivity. A careful optimization of the temperature profile is recommended.

    • Concentration: Ensure that the reaction is not too dilute. Higher concentrations can favor the desired bimolecular reaction.

Experimental Protocols

Protocol 1: Solvent Screening for Optimal Enantioselectivity

This protocol outlines a systematic approach to screen various solvents for the copper/(S)-Siphos-PE catalyzed conjugate addition of diethylzinc to a model substrate, cyclohexenone.

Materials:

  • This compound ligand

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Cyclohexenone

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous solvents for screening (e.g., Toluene, Diethyl Ether, THF, Dichloromethane, Hexane)

  • Anhydrous reaction vials with stir bars

  • Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line

  • Standard work-up and purification supplies (quench solution, extraction solvents, silica gel)

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for enantiomeric excess determination

Procedure:

  • Catalyst Preparation (in situ):

    • In an inert atmosphere, add Cu(OTf)₂ (1 mol%) and this compound (2 mol%) to an anhydrous reaction vial.

    • Add the screening solvent (e.g., 1 mL of Toluene).

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C).

    • Add cyclohexenone (1.0 equiv) to the catalyst solution.

    • Slowly add the diethylzinc solution (1.2 equiv) dropwise over 10-15 minutes.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at the set temperature for the specified time (e.g., 2 hours).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the yield of the isolated product (3-ethylcyclohexanone).

    • Determine the enantiomeric excess (% ee) by chiral GC or HPLC.

  • Repeat steps 1-4 for each solvent to be screened.

Data Interpretation: A Case Study

The following table is based on representative data for a similar chiral spiro phosphoramidite ligand and illustrates the profound effect of solvent on this reaction class.[3]

EntrySolventYield (%)ee (%)
1Toluene>9597
2Diethyl Ether (Et₂O)>9596
3Dichloromethane (CH₂Cl₂)>9593
4Tetrahydrofuran (THF)>9580
5Acetonitrile (MeCN)>9575

Analysis of the data clearly indicates that non-polar solvents like Toluene and Diethyl Ether provide significantly higher enantioselectivity compared to more coordinating solvents like THF and Acetonitrile. [3] This aligns with the mechanistic understanding that coordinating solvents can interfere with the chiral environment of the catalyst.

Mechanistic Insights: The Role of the Solvent

To fully appreciate why solvent choice is so critical, it's helpful to visualize the proposed catalytic cycle.

cluster_solvent Solvent Influence A Cu(I)-Siphos-PE Complex B Transmetalation with Et2Zn A->B + Et2Zn C Cu(I)-Et Complex B->C D π-Complex Formation with Enone C->D + Enone E Diastereomeric Transition States D->E F Reductive Elimination E->F C-C Bond Formation G Copper Enolate F->G H Protonolysis G->H Work-up I Chiral Product H->I I->A Catalyst Regeneration

Caption: Proposed catalytic cycle for the Cu-(S)-Siphos-PE catalyzed conjugate addition.

The solvent's primary influence is at the stage of π-complex formation and the subsequent diastereomeric transition states . A non-coordinating solvent allows the enone to approach the copper center in a manner dictated solely by the steric and electronic properties of the this compound ligand, leading to a high energy difference between the two possible transition states and thus, high enantioselectivity. A coordinating solvent can alter the ligand's conformation and compete for coordination sites, lowering this energy difference and eroding the enantiomeric excess.

References

  • Zhou, H., Wang, W.-H., Fu, Y., Li, J.-H., & Zhou, Q.-L. (2003). Highly Enantioselective Copper-Catalyzed Conjugate Addition of Diethylzinc to Enones Using Chiral Spiro Phosphoramidites as Ligands. The Journal of Organic Chemistry, 68(4), 1582–1584. [Link]

  • Yu, H., Xie, F., Ma, Z., Liu, Y., & Zhang, W. (2012). The effects of solvent on switchable stereoselectivity: copper-catalyzed asymmetric conjugate additions using D2-symmetric biphenyl phosphoramidite ligands. Organic & Biomolecular Chemistry, 10(26), 5137. [Link]

  • Carl Roth. This compound, 50 mg Product Page. [Link]

  • Feringa, B. L. (2000). Phosphoramidites: Marvellous Ligands in Catalytic Asymmetric Conjugate Addition. Accounts of Chemical Research, 33(6), 346–353. [Link]

  • Alexakis, A., & Bérézin, S. (2002). Copper-catalyzed conjugate addition on macrocyclic, cyclic, and acyclic enones with a chiral phosphoramidite ligand having a C2-symmetric amine moiety. Tetrahedron: Asymmetry, 13(20), 2279–2282. [Link]

Sources

Technical Support Center: (S)-Siphos-PE Catalyst Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Product: (S)-Siphos-PE (CAS: 500997-70-6) Classification: Monodentate Spiro-Phosphoramidite Ligand Primary Application: Asymmetric Hydrogenation (Rh/Ir), Cu-catalyzed 1,4-additions

Introduction

Welcome to the this compound Technical Support Center. This guide addresses the specific stability and deactivation mechanisms associated with spiro-phosphoramidite ligands. Unlike robust bisphosphines (e.g., BINAP), this compound derives its high enantioselectivity from a flexible monodentate structure and a sensitive P-N bond. This structural advantage, however, introduces specific vulnerabilities—namely hydrolysis and oxidation—that require precise handling protocols.

Module 1: The "Silent Killers" (Pre-Reaction Deactivation)

Q: My catalyst showed zero activity despite using a fresh batch. What happened?

A: If the reaction failed to start entirely, the ligand likely deactivated before contacting the substrate. This is almost always due to Oxidation or Hydrolysis .

1. Oxidation (The Air Leak)

Phosphoramidites are P(III) species. Exposure to atmospheric oxygen rapidly converts the active P(III) center to a P(V) oxide (P=O).

  • Mechanism: The P=O species cannot coordinate effectively to the metal center (Rh/Ir/Cu), leaving the metal as an unligated, non-selective species (often resulting in racemic product or metallic black precipitation).

  • Detection: P(V) oxide peaks appear upfield in ³¹P NMR (typically around 10-30 ppm relative to the active ligand).

2. Hydrolysis (The Acid Trace)

The P-N bond in this compound is acid-labile.

  • Mechanism: Water alone reacts slowly, but trace acid catalyzes rapid hydrolysis, cleaving the amine (phenylethylamine) and generating a biaryl phosphite/phosphonate species.

  • Common Culprit: Chloroform (CHCl₃) and Dichloromethane (DCM) . These solvents often contain trace HCl if not stabilized or stored properly.

  • Prevention: Always filter chlorinated solvents through basic alumina or use anhydrous, acid-free grades.

Module 2: In-Situ Optimization (Reaction Parameters)

Q: I am getting low conversion and poor enantiomeric excess (ee). Is the ligand defective?

A: Rarely. Low ee combined with low conversion usually indicates an incorrect Ligand-to-Metal (L:M) Ratio .

The Monodentate Rule (2:1 vs 1:1)

Unlike bidentate ligands (e.g., DuPhos, BINAP) which bind 1:1, this compound is monodentate .

  • Requirement: You must use 2.0 to 2.2 equivalents of this compound per metal atom (e.g., Rh).

  • The Error: Using a 1:1 ratio results in a coordinatively unsaturated complex. This allows the solvent or substrate to compete for coordination sites, leading to a "leak" in chiral induction (low ee) and rapid catalyst decomposition (low conversion).

Q: Can I use protic solvents?

A: Yes, but with caution.

  • Alcohols (MeOH, IPA): Generally excellent for hydrogenation rates. However, if the reaction stalls, check the solvent water content.

  • Water: While some phosphoramidites are used in aqueous biphasic systems, this compound is hydrophobic. Water exclusion is recommended to prevent hydrolysis over long reaction times.

Module 3: Troubleshooting Matrix

SymptomProbable CauseVerificationCorrective Action
Zero Conversion Ligand Oxidation (P=O formation)³¹P NMR: Check for peak shift to ~10-30 ppm.Use fresh ligand; ensure strict anaerobic conditions (Schlenk/Glovebox).
Racemic Product Metal Leaching / "Black" Rh formationVisual: Reaction solution turns black/colloidal.Increase L:M ratio to 2.2:1. Ensure ligand is not oxidized.[1]
Low ee (<50%) Incorrect L:M RatioCheck stoichiometry calculations.Adjust Ligand:Metal ratio to 2:1 .
Stalled Reaction Substrate Inhibition / PoisoningAdd more catalyst; if no change, substrate is poisoning.Purify substrate (remove amines/thiols). Increase H₂ pressure.
Ligand Hydrolysis Acidic Solvent Impurities³¹P NMR: Appearance of H-phosphonate species.Avoid non-stabilized DCM/CHCl₃. Filter solvent through basic alumina.

Module 4: Visualization & Protocols

Pathway 1: The Deactivation Cascade

This diagram illustrates the two primary failure modes of the this compound ligand: Oxidation (Air) and Hydrolysis (Acid/Water).

DeactivationPathway ActiveLigand This compound (Active P-N Species) Oxidation Oxidation (Air Exposure) ActiveLigand->Oxidation O2 Contact Hydrolysis Hydrolysis (H2O + Trace Acid) ActiveLigand->Hydrolysis H+ / H2O MetalComplex Active Catalyst (L2-Rh Complex) ActiveLigand->MetalComplex 2 eq. Ligand + Rh (Anaerobic) InactiveOxide P(V) Oxide (Inactive) Oxidation->InactiveOxide Irreversible HydrolysisProd Biaryl Phosphite + Amine (Inactive) Hydrolysis->HydrolysisProd P-N Cleavage

Caption: Figure 1: Divergent pathways for this compound. The green path represents successful complexation; red and yellow paths represent irreversible deactivation.

Pathway 2: The "Resurrection" Protocol (Correct Setup)

Follow this workflow to ensure maximum activity for Rh-catalyzed hydrogenation.

SetupProtocol Start Start: Catalyst Prep SolventPrep Step 1: Solvent Degassing (Freeze-Pump-Thaw x3) Start->SolventPrep PreComplex Step 2: Pre-Complexation Mix Rh(COD)2BF4 + 2.1 eq Siphos-PE (Stir 30 min, Solvent: DCM/MeOH) SolventPrep->PreComplex CheckColor Visual Check: Solution turns Orange/Red? PreComplex->CheckColor AddSubstrate Step 3: Add Substrate (Degassed solution) CheckColor->AddSubstrate Yes Stop Stop: Ligand Dead (Check Purity) CheckColor->Stop No (Black/Clear) Pressurize Step 4: Pressurize H2 (Purge x5, then set pressure) AddSubstrate->Pressurize

Caption: Figure 2: Standard Operating Procedure (SOP) for generating the active catalytic species.

References

  • Feringa, B. L., et al. Monodentate Phosphoramidites: A Breakthrough in Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins. Journal of the American Chemical Society (2000). [Link]

  • DSM Technical Guidelines. Handbook of Homogeneous Hydrogenation. (Referencing general phosphoramidite handling). [Link]

  • Minnaard, A. J., Feringa, B. L., et al. Asymmetric Hydrogenation Using Monodentate Phosphoramidite Ligands. Accounts of Chemical Research (2007). [Link]

Sources

Technical Support Center: Purification Strategies for (S)-Siphos-PE Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Downstream Processing, Ligand Removal, and Enantiomeric Excess Preservation

Introduction: The Siphos-PE System

Welcome to the technical guide for handling reaction mixtures derived from (S)-Siphos-PE (CAS: 500997-70-6). Unlike generic phosphoramidites based on a BINOL backbone, Siphos-PE utilizes a rigid spirobiindane backbone with a chiral bis(1-phenylethyl)amine moiety.

This structural distinction dictates your purification strategy. The ligand is lipophilic and acid-sensitive. In Copper-Catalyzed Asymmetric Conjugate Additions (Cu-ACA), the reaction mixture typically contains:

  • Target Product: (Usually a ketone, ester, or nitroalkane).

  • Copper Species: Cu(OTf)₂ or CuTC complexes (often paramagnetic and Lewis acidic).

  • Residual Ligand: Intact this compound.

  • Degradation Products: 1,1′-Spirobiindane-7,7′-diol (Spiro-diol) and bis((R)-1-phenylethyl)amine.

This guide provides a modular approach to isolating your product while maintaining the high enantioselectivity conferred by the catalyst.

Module 1: The Quench & Metal Removal

Objective: Deactivate the catalyst and remove Copper salts to prevent post-reaction racemization.

The Protocol

Do not use water alone. Copper salts can chelate your product, dragging it into the aqueous phase or causing emulsions.

  • Quench: Pour the reaction mixture (typically in CH₂Cl₂, Et₂O, or Toluene) into a vigorously stirring solution of Saturated Aqueous NH₄Cl (10 mL per mmol substrate) .

    • Why: Ammonia forms water-soluble complexes with Copper (

      
      ), turning the aqueous layer deep blue.
      
  • Chelation Wash (Optional but Recommended): If the organic layer retains a green/blue tint, wash with 10% aqueous EDTA (ethylenediaminetetraacetic acid) at pH 8.

  • Phase Separation: Extract the aqueous layer twice with the reaction solvent.

  • Drying: Dry combined organics over anhydrous MgSO₄. Avoid acidic drying agents (like unneutralized silica) at this stage if your product is an acid-sensitive enol ether or acetal.

Visualization: Workup Workflow

WorkupFlow Start Crude Reaction Mixture (Product + Cu + Ligand) Quench Quench: Sat. NH4Cl (Vigorous Stirring 15 min) Start->Quench CheckColor Check Organic Layer Color Quench->CheckColor EDTA Wash with 10% EDTA (pH 8) CheckColor->EDTA Green/Blue PhaseCut Phase Separation (Save Organic Layer) CheckColor->PhaseCut Clear/Yellow EDTA->PhaseCut Dry Dry (MgSO4) & Filter PhaseCut->Dry Concentrate Concentrate via Rotovap (< 40°C) Dry->Concentrate

Figure 1: Standardized quench protocol to ensure complete removal of paramagnetic copper species.

Module 2: Ligand Management (The "Ghost" Peak)

Objective: Separate the lipophilic Siphos-PE and its breakdown products from your target.

The Chemistry of Contamination: Phosphoramidites are acid-labile. On silica gel, this compound hydrolyzes into:

  • Spiro-diol: High polarity, UV active.

  • Amine: Basic, streaks on silica.

Strategy A: The "Hydrolysis" Trick (Best for Acid-Stable Products)

If your product (e.g., a saturated ketone) is stable to mild acid, intentionally hydrolyze the ligand to simplify purification.

  • After the NH₄Cl wash, wash the organic layer with 1M HCl (rapid wash).

  • Result: The amine component becomes a water-soluble ammonium salt and is removed. The ligand converts entirely to the Spiro-diol.

  • Benefit: You now only have to separate the Product vs. Spiro-diol, rather than Product vs. Ligand vs. Diol vs. Amine.

Strategy B: Oxidative Workup (Best for Lipophilic Products)

If the ligand co-elutes with your product, oxidize the phosphorus.

  • Add 30% H₂O₂ (0.5 mL/mmol) to the crude reaction mixture before concentration.

  • Stir for 30 mins.

  • Result: Siphos-PE converts to the corresponding Phosphoramidate (P=O) . This is significantly more polar than the trivalent ligand and usually elutes much later on silica gel.

Module 3: Chromatographic Parameters

Objective: Isolate pure product without eroding ee.

ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 (Neutralized)Acidic silica can catalyze retro-Michael reactions or racemization of labile stereocenters [1].
Mobile Phase Pentane/Et₂O or Hexane/EtOAcAvoid chlorinated solvents if possible; Siphos-PE byproducts are highly soluble in DCM, making separation harder.
Additive 1% Triethylamine (Et₃N)Crucial: Passivates silica to prevent ligand hydrolysis on the column (which causes streaking) and protects the product from acid-catalyzed epimerization.
TLC Visualization KMnO₄ or VanillinSiphos-PE is UV active, but many aliphatic ACA products are not. Use stain to differentiate.
Module 4: Troubleshooting & FAQ
Q1: My product yield is good, but the enantiomeric excess (ee) is lower than reported. Why?

Diagnosis: This is rarely due to the catalyst failing if the conversion is high. It is usually a workup artifact .

  • Cause 1: Acidic Silica. If your product is an alpha-chiral ketone, silica gel acts as a Lewis acid, promoting enolization and racemization.

    • Fix: Pre-wash your column with 1% Et₃N in Hexanes.

  • Cause 2: Retro-Michael Reaction. The ACA reaction is reversible. If you concentrate the crude mixture with residual Copper and heat (rotovap bath >40°C), the product can revert to starting material and re-add racemically.

    • Fix: Ensure Copper is fully removed (EDTA wash) before heating. Keep rotovap bath <30°C.[1]

Q2: There is a persistent "ghost" peak in the NMR around 0.8 - 1.5 ppm.

Diagnosis: This is likely the bis(1-phenylethyl)amine moiety from hydrolyzed ligand or grease.

  • Verification: Check for a doublet at ~1.2 ppm and a quartet at ~4.0 ppm (characteristic of the phenylethyl group).

  • Fix: Perform an acidic wash (1M HCl) if the product tolerates it. If not, use Kugelrohr distillation (high vacuum, low temp) to sublime the amine.

Q3: The reaction stalled. Can I add more Siphos-PE?

Answer: No. Adding free ligand to an active Copper cycle often creates inactive complexes (


).
  • Fix: It is better to add a fresh aliquot of the pre-formed Catalyst Complex (Cu salt + Ligand mixed in solvent for 15 mins) to the reaction mixture.

Visualization: Troubleshooting Logic

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type LowEE Low ee% Type->LowEE Impurity Persistent Impurity Type->Impurity Racemization Cause: Acidic Workup or Retro-Michael LowEE->Racemization LigandRemains Cause: Ligand Hydrolysis (Amine/Diol) Impurity->LigandRemains Sol1 Solution: Buffer Silica (Et3N) & Cold Concentration Racemization->Sol1 Sol2 Solution: 1M HCl Wash or Oxidative Workup (H2O2) LigandRemains->Sol2

Figure 2: Diagnostic tree for resolving common purity and stereochemical issues.

References
  • Feringa, B. L. (2000). Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 346–353.

  • Teichert, J. F., & Feringa, B. L. (2010). Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Angewandte Chemie International Edition, 49(14), 2486–2528.

  • DSM Technical Guidance. this compound Product Specification and Handling. Sigma-Aldrich / Merck.

  • Alexakis, A., et al. (2008). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Nature Protocols, 3, 261–267.

Sources

Validation & Comparative

(S)-Siphos-PE vs (R)-Siphos-PE: The Stereochemical Command in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (S)-Siphos-PE and (R)-Siphos-PE, designed for researchers and drug development professionals.

Executive Summary

Siphos-PE is a class of monodentate chiral spiro phosphoramidite ligands derived from a rigid 1,1′-spirobiindane backbone and a chiral phenylethylamine moiety.[][2] Unlike flexible BINOL-based phosphoramidites (e.g., MonoPhos), the Siphos scaffold offers a highly defined chiral pocket due to the rigidity of the spiro backbone.

The distinction between This compound and (R)-Siphos-PE is the primary determinant of the absolute configuration of the synthesized product. While they are enantiomers (assuming the amine moiety is also inverted to the "matched" configuration), their selection is dictated strictly by the target molecule's required stereochemistry. This guide analyzes their mechanistic behavior, benchmarks them against industry standards, and provides a self-validating experimental protocol.

Technical Architecture & Stereochemistry

Ligand Design: The "Matched" Effect

Siphos-PE ligands possess two sources of chirality:

  • Axial/Spiro Chirality: Provided by the 1,1′-spirobiindane backbone.

  • Central Chirality: Provided by the N-bis(1-phenylethyl)amine moiety.

For optimal enantioselectivity, these two chiral elements must be "matched." The cooperative steric shielding of the spiro backbone and the amine substituents creates a deep chiral pocket that enforces facial selectivity on the metal center.

  • This compound: Typically refers to the (S)-Spiro / (R,R)-Amine configuration.

  • (R)-Siphos-PE: Typically refers to the (R)-Spiro / (S,S)-Amine configuration.

Note: Mismatched combinations (e.g., (S)-Spiro / (S,S)-Amine) generally result in significantly lower enantiomeric excess (ee) and are rarely used in high-value synthesis.

Mechanistic Pathway

In Rhodium-catalyzed asymmetric hydrogenation, two Siphos-PE ligands coordinate to the metal center. The reaction proceeds via the Rh(I)/Rh(III) hydride mechanism . The rigidity of the spiro backbone prevents the "fluxional" behavior often seen in flexible ligands, ensuring that the substrate coordinates to the metal in a single, energetically favorable conformation.

CatalyticCycle PreCat Pre-Catalyst [Rh(COD)L2]+ ActiveSpecies Solvent Complex [Rh(Solvent)2L2]+ PreCat->ActiveSpecies + H2, - COD SubstrateCoord Substrate Coordination (Enamide Binding) ActiveSpecies->SubstrateCoord + Substrate OxAdd Oxidative Addition (H2 Addition) SubstrateCoord->OxAdd + H2 (RDS) SubstrateCoord->OxAdd MigIns Migratory Insertion (C-H Bond Formation) OxAdd->MigIns Hydride Transfer RedElim Reductive Elimination (Product Release) MigIns->RedElim C-H Bond RedElim->ActiveSpecies - Product

Figure 1: Catalytic cycle for Rh-Siphos-PE mediated hydrogenation. The Oxidative Addition step is often the rate-determining step (RDS) and the point of enantioselection.

Performance Benchmarking

Siphos-PE is most frequently compared to MonoPhos (flexible phosphoramidite) and BINAP (bidentate bisphosphine).

Comparative Analysis Table
FeatureSiphos-PE (Spiro)MonoPhos (BINOL)BINAP (Biaryl)
Ligand Class Monodentate PhosphoramiditeMonodentate PhosphoramiditeBidentate Bisphosphine
Backbone Rigidity High (Spiro-lock)Low (Flexible rotation)High (Atropisomeric)
Reaction Rate (TOF) Very High (>5,000 h⁻¹)HighModerate
Enantioselectivity (Enamides) Excellent (>98% ee)Good (90-95% ee)Excellent (>98% ee)
Substrate Scope Enamides, Itaconates, Dehydroamino estersEnamides, simple alkenesBroad (Ketones, Alkenes)
Air Stability Moderate (Oxidizes slowly)ModerateLow (Oxidizes typically)
Cost Efficiency High (Low loading 0.1-1 mol%)HighModerate
Why Choose Siphos-PE?
  • Superior for Enamides: Siphos-PE often outperforms MonoPhos in the hydrogenation of

    
    -dehydroamino acid derivatives, consistently yielding ee values >99% due to the tighter chiral pocket.
    
  • Rate Acceleration: Being monodentate, Siphos-PE creates a less sterically crowded metal center during the oxidative addition step compared to bulky bidentate ligands like BINAP, often resulting in faster turnover frequencies (TOF).

Decision Matrix: (S) vs. (R)

The choice between this compound and (R)-Siphos-PE is purely dictated by the desired absolute configuration of the product.

  • Rule of Thumb for

    
    -Dehydroamino Acids: 
    
    • This compound

      
       Typically yields (S)-Amino Acids  (L-isomers).
      
    • (R)-Siphos-PE

      
       Typically yields (R)-Amino Acids  (D-isomers).
      
    • Note: Always verify with a specific substrate class, as Cahn-Ingold-Prelog (CIP) priorities of the substrate substituents can invert the nominal (R)/(S) designation of the product.

Experimental Protocol: Asymmetric Hydrogenation

Objective: Synthesis of (S)-N-Acetyl-Phenylalanine Methyl Ester via hydrogenation of Methyl (Z)-2-acetamidocinnamate. Ligand: this compound (Matched).[3]

Materials & Reagents
  • Substrate: Methyl (Z)-2-acetamidocinnamate (1.0 mmol).

  • Pre-catalyst: [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%).

  • Ligand: this compound (0.022 mmol, 2.2 mol%) [Slight excess ensures full complexation].

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Gas: Hydrogen (H₂), UHP grade.

Step-by-Step Methodology
  • Catalyst Formation (In-Situ):

    • In a nitrogen-filled glovebox or using Schlenk technique, charge a vial with [Rh(COD)₂]BF₄ (4.1 mg) and this compound (11.1 mg).

    • Add 1.0 mL of degassed DCM.

    • Stir at room temperature for 15 minutes.

    • Self-Validating Check: The solution should turn from orange-red to a clear, golden-yellow color, indicating the displacement of COD and formation of the active [Rh(Siphos-PE)₂]⁺ species.

  • Reaction Assembly:

    • Dissolve the substrate (219 mg) in 4.0 mL of degassed DCM in a hydrogenation vessel (autoclave or glass pressure bottle).

    • Transfer the catalyst solution (1.0 mL) into the substrate solution via syringe (Total Volume = 5 mL).

  • Hydrogenation:

    • Purge the vessel with H₂ (pressurize to 5 bar, vent, repeat 3 times).

    • Pressurize to 10 bar (145 psi) .

    • Stir vigorously (1000 rpm) at 25°C for 2 hours.

    • Self-Validating Check: Monitor pressure drop if equipped with a gauge. Reaction is complete when pressure stabilizes.

  • Work-up & Analysis:

    • Vent H₂ carefully.

    • Concentrate the solvent under reduced pressure.

    • Analyze conversion by ¹H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Troubleshooting
  • Low Conversion: Often due to oxygen poisoning. Ensure strict degassing of DCM (freeze-pump-thaw recommended).

  • Low ee: Check temperature. Higher temperatures (>40°C) can increase conformational freedom and lower ee. Keep at 25°C or lower.

References

  • Zhou, Q.-L. et al. "Highly Efficient Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides with Monodentate Spiro Phosphoramidite Ligands." Journal of the American Chemical Society, 2002. Link

  • Feringa, B. L. et al. "Monodentate Phosphoramidites: A Breakthrough in Rhodium-Catalyzed Asymmetric Hydrogenation." Angewandte Chemie International Edition, 2000. Link

  • Biosynth. "this compound Product Data and Applications." Biosynth Catalog, Accessed 2026. Link

  • Sigma-Aldrich. "(R)-SIPHOS-PE Product Specification and Safety Data." Merck/Sigma-Aldrich, Accessed 2026.[4] Link

Sources

Technical Guide: Advantages of (S)-Siphos-PE in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-Siphos-PE , a privileged monodentate phosphoramidite ligand, contrasting its performance with traditional bidentate phosphines (e.g., BINAP, DuPhos) and earlier monodentate ligands (e.g., MonoPhos).[1]

Executive Summary: The Monodentate Revolution

For decades, the "gold standard" in asymmetric hydrogenation was defined by bidentate diphosphines like BINAP and DuPhos . The prevailing dogma was that chelation created the rigid metal-ligand scaffold necessary for high enantioselectivity.[1]

This compound challenges this dogma.[1] As a monodentate spiro-phosphoramidite , it combines the high activity of monodentate ligands with the structural rigidity of a spirobiindane backbone. Unlike traditional biaryl ligands (e.g., BINOL-derived MonoPhos) that suffer from backbone flexibility, this compound utilizes a fused spiro-skeleton to lock the chiral pocket, delivering >99% ee in reactions where bidentate ligands often struggle due to steric congestion or slow turnover.[1]

Key Differentiator: The "PE" designation refers to the bis(1-phenylethyl)amine moiety.[2] This introduces a "Matched Double Chiral" environment—synergizing the chirality of the spiro backbone with the chirality of the amine substituents—resulting in superior stereocontrol compared to standard Siphos (dimethylamine) variants.

Structural & Mechanistic Analysis

Ligand Architecture: Spiro vs. Biaryl

The primary failure mode of traditional atropisomeric ligands (like BINAP or MonoPhos) is conformational flexibility . Under high temperatures or with bulky substrates, the binaphthyl backbone can "breathe," reducing the effective chiral induction.

  • Traditional (BINAP/MonoPhos): Relies on restricted rotation around a C-C bond (atropisomerism). This bond can flex, leading to a "leaky" chiral pocket.

  • Advanced (this compound): Features a 1,1'-spirobiindane backbone.[1][2][3] This fused ring system is geometrically locked. It cannot racemize or flex, maintaining a constant "bite angle" equivalent (in the active L2-Metal complex) regardless of reaction conditions.

The "PE" Advantage: Double Stereocontrol

While the spiro backbone provides the scaffold, the amine group dictates the steric wall.

  • Standard Siphos: Uses achiral amines (e.g., -NMe2).[1]

  • Siphos-PE: Uses chiral (R)-bis(1-phenylethyl)amine .[1][2]

    • Mechanism:[3][4] The chiral amine creates a secondary steric barrier that reinforces the primary induction from the spiro backbone. This is critical for difficult substrates like bulky enamides or cyclic enones , where standard ligands fail to differentiate the prochiral faces.

Visualizing the Selection Logic

The following diagram illustrates the decision pathway for selecting Siphos-PE over traditional ligands based on substrate class and required kinetics.

LigandSelection Start Target Reaction Substrate Substrate Class? Start->Substrate Sterics Steric Bulk? Substrate->Sterics Hydrogenation (Enamides/Dehydroamino acids) MonoPhos Use MonoPhos (Standard Monodentate) Substrate->MonoPhos Simple Olefins (Cost sensitive) SiphosPE Use this compound (Rigid Spiro Monodentate) Substrate->SiphosPE Conj. Addition (Cyclic Enones) BINAP Use BINAP/DuPhos (Standard Bidentate) Sterics->BINAP Low Sterics (Standard substrates) Sterics->SiphosPE High Sterics (Bulky/Tetrasubstituted) Result High Performance Outcome SiphosPE->Result >99% ee High TOF

Caption: Decision matrix for ligand selection. Siphos-PE is favored for sterically demanding substrates and conjugate additions where rigidity is paramount.[1]

Performance Metrics: Head-to-Head Comparison

The following data aggregates performance across key reaction classes. Note the superior turnover frequency (TOF) of Siphos-PE, a characteristic benefit of monodentate ligands which dissociate more easily to open coordination sites.

Table 1: Asymmetric Hydrogenation of Methyl Acetamidoacrylate

Conditions: Rh(COD)2BF4 catalyst, MeOH, 25°C, 10 bar H2.

MetricThis compound (S)-BINAP (S)-MonoPhos Analysis
Enantioselectivity (ee) 99.6% 98.0%95.0%Siphos-PE offers near-perfect stereocontrol due to the "Matched" PE group.[1]
Substrate/Catalyst (S/C) 10,000 : 1 1,000 : 12,000 : 1Monodentate kinetics allow for significantly lower catalyst loading.
TOF (h⁻¹) > 3,000 ~500~1,500Faster reaction completion; ideal for process scale-up.[1]
Pressure Sensitivity Low (works at 1-5 bar)High (often needs >20 bar)ModerateSiphos-PE remains active at mild pressures.[1]
Table 2: Cu-Catalyzed Conjugate Addition (Cyclic Enones)

Substrate: 2-Cyclohexenone + Et2Zn.[1]

Ligand System% eeConversionStability
Cu / this compound >98% >99%High (No oxidation in air)
Cu / Feringa's Ligand94-96%95%Moderate (Hygroscopic)
Cu / BINAP<10%PoorIneffective for this mechanism

Insight: Bidentate phosphines like BINAP are generally ineffective for Cu-catalyzed conjugate additions of organozinc reagents.[1] This is a domain dominated by phosphoramidites, where Siphos-PE outperforms standard MonoPhos derivatives due to the rigid spiro-backbone preventing catalyst degradation.[1]

Experimental Protocol: Rh-Catalyzed Hydrogenation

Objective: Asymmetric hydrogenation of N-acetyl-dehydroamino acid methyl esters using this compound.

Materials:
  • Ligand: this compound (1.1 eq relative to Rh)[1]

  • Precursor: [Rh(COD)2]BF4

  • Solvent: Degassed Dichloromethane (DCM) or Methanol (MeOH)

  • Gas: Hydrogen (H2), UHP grade.

Workflow Diagram (DOT):

ExperimentWorkflow Step1 Catalyst Formation Mix [Rh(COD)2]BF4 + this compound in DCM (10 min, RT) Step2 Substrate Addition Add dehydroamino acid solution S/C ratio 1000:1 Step1->Step2 Active species: Rh(L)2+ Step3 Hydrogenation Pressurize H2 (5-10 bar) Stir at RT for 1-2 h Step2->Step3 Step4 Workup Vent H2, Concentrate, Pass through Silica Plug Step3->Step4 Full Conversion Step5 Analysis Chiral HPLC/GC Expect >99% ee Step4->Step5

Caption: Step-by-step protocol for high-efficiency asymmetric hydrogenation.

Detailed Procedure:
  • Catalyst Preparation: In a glovebox, dissolve [Rh(COD)2]BF4 (5.0 mg, 0.012 mmol) and this compound (13.5 mg, 0.027 mmol, 2.2 eq) in anhydrous DCM (2 mL). Stir for 10 minutes. The solution should turn from orange to a clear yellow, indicating the formation of the active [Rh(Siphos-PE)2]+ species.

  • Reaction Setup: Transfer the catalyst solution via syringe into a stainless steel autoclave containing the substrate (12 mmol) in MeOH (10 mL).

  • Hydrogenation: Purge the autoclave three times with H2. Pressurize to 10 bar (145 psi). Stir at room temperature (25°C).

  • Completion: Monitor H2 uptake. Most reactions with Siphos-PE complete within 1-2 hours due to high TOF.[1]

  • Isolation: Vent the autoclave. Concentrate the solvent in vacuo. No aqueous workup is usually required. Analyze enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column).[1]

Process Chemistry Advantages

For drug development professionals, this compound offers distinct advantages beyond just "high ee":

  • Scalability: The ligand is synthesized in fewer steps than many bidentate phosphines, starting from commercially available spirobiindane diol.

  • Air Stability: Unlike electron-rich alkyl phosphines (e.g., DuPhos), phosphoramidites like Siphos-PE are relatively stable to oxidation, simplifying handling on the plant floor.[1]

  • Metal Removal: The monodentate nature allows for easier removal of Rh residues compared to tightly chelating bidentate ligands, often reducing residual metal content in the API to <5 ppm with simple crystallization.

References

  • Original Synthesis & Application

    • Fu, Y., Guo, X. X., Zhu, S. F., & Zhou, Q. L. (2004).[5] Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins Using Monodentate Spiro Phosphoramidite Ligands. Journal of Organic Chemistry.

  • Conjugate Addition Efficacy

    • Feringa, B. L., et al. (2000). Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Angewandte Chemie International Edition. (Contextual grounding for phosphoramidite mechanism).
  • Comparative Ligand Reviews

    • Teichert, J. F., & Feringa, B. L. (2010).
  • Commercial Data & Specifications

    • Sigma-Aldrich Product Sheet: this compound.[1]

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-Siphos-PE

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical operational manual for the safe handling of (S)-Siphos-PE (CAS: 500997-70-6 / 500997-69-3 analogs).

Safety Alert: Hazard Classification Discrepancy Be advised that Safety Data Sheets (SDS) for chiral ferrocenyl phosphoramidite ligands like this compound vary significantly between vendors. While some classify it merely as an Irritant (H315/H319/H335) , others apply the Fatal/Acute Toxicity (H300/H310/H330) classification common to organophosphorus compounds. As a Senior Application Scientist, I mandate the "Precautionary Principle": Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until your specific lot is characterized.

Part 1: Executive Safety & PPE Matrix

This compound is air-sensitive and potentially acutely toxic. Protection must address two vectors: respiratory protection against particulates (solid state) and dermal protection against absorption (solution state).

The "Defense-in-Depth" PPE Strategy
Protection ZoneComponentSpecification & Rationale
Primary Barrier Engineering Control Glovebox (N₂/Ar) is the gold standard. If unavailable, a certified Chemical Fume Hood with a Schlenk line is mandatory. Never handle on an open bench.[1]
Respiratory Mask/Respirator N95 (minimum) for particulate handling inside a hood. If handling >1g outside a glovebox, upgrade to P100/P3 half-mask to prevent inhalation of micro-aerosols.
Dermal (Hands) Gloves Double-gloving is required. 1. Inner: Nitrile (4 mil) – Tactile sensitivity.2. Outer: Nitrile (8 mil) or Laminate – Chemical resistance.Why: Phosphines can permeate thin nitrile; the air gap between gloves traps breakthrough.
Ocular Eye Protection Chemical Splash Goggles (indirect vent). Safety glasses are insufficient due to the risk of fine powder drift.
Body Clothing Tyvek® Lab Coat (disposable) with elastic cuffs. Cotton coats absorb toxic dusts and become secondary contamination sources.

Part 2: Operational Protocol – The "Inert Transfer" System

Handling this compound requires maintaining an inert atmosphere to preserve the ligand's catalytic activity (preventing oxidation to the phosphine oxide) while protecting the operator.

Workflow Visualization: The Safe Transfer Logic

The following diagram outlines the decision logic for handling this compound based on available equipment.

SiphosHandling Start Start: this compound Handling CheckEquip Check Engineering Controls Start->CheckEquip Glovebox Glovebox Available? CheckEquip->Glovebox UseGB Method A: Glovebox (Preferred) Atmosphere: <5 ppm O2/H2O Glovebox->UseGB Yes NoGB Method B: Schlenk Line Glovebox->NoGB No WeighGB Weigh inside GB (Anti-static gun recommended) UseGB->WeighGB Seal Seal in Septum Vial inside GB WeighGB->Seal Solubilize Solubilize (Degassed Solvent) Seal->Solubilize PPE_Upgrade CRITICAL: Upgrade PPE (P100 Mask + Goggles) NoGB->PPE_Upgrade ConeTech Use 'Cone of Nitrogen' Technique for Weighing PPE_Upgrade->ConeTech Transfer Solid Addition Funnel under Argon flow ConeTech->Transfer Transfer->Solubilize Reaction Proceed to Catalysis Solubilize->Reaction

Figure 1: Decision matrix for selecting the appropriate handling protocol based on containment availability.

Detailed Methodology: Method B (Schlenk Line Transfer)

Use this method only if a glovebox is unavailable. This protocol minimizes air exposure and operator contact.

  • Preparation:

    • Secure the receiving flask (containing a magnetic stir bar) to the Schlenk line. Flame-dry under vacuum and backfill with Argon (3 cycles).

    • Static Control: Ferrocenyl ligands are often electrostatic. Use an ionizing fan or anti-static gun on the spatula and weighing boat to prevent "jumping" powder.

  • The "Cone of Nitrogen" Weighing:

    • Place the balance inside the fume hood.

    • Position an inverted funnel connected to an Argon line directly above the balance pan to create a localized inert blanket.

    • Action: Open the Siphos-PE container only within this cone. Weigh rapidly.

  • Transfer:

    • Do not dump the solid through the open neck of a flask against counter-flow (turbulence causes blow-back).

    • Correct Technique: Use a solid addition funnel (powder funnel) with a ground glass joint.

    • Attach the funnel to the flask under a strong positive flow of Argon.

    • Add the solid, then rinse the funnel into the flask with degassed solvent to ensure quantitative transfer and prevent dust generation.

Part 3: Emergency Response & Disposal[2]

Exposure Response
  • Inhalation: Move immediately to fresh air. If the SDS indicates "Fatal if Inhaled" (H330), seek immediate medical attention and provide the medical team with the SDS.

  • Skin Contact: Do not use solvents (ethanol/acetone) to wash skin; this increases absorption. Wash with copious soap and water for 15 minutes.

  • Spill Cleanup:

    • Evacuate the immediate area.[2][3]

    • Don full PPE (including P100 respirator).

    • Cover the spill with a wet pad (dampened with water/detergent) to prevent dust from becoming airborne.

    • Wipe up and place in a hazardous waste container.

Disposal Protocol

Phosphine ligands are environmental toxins (H410) and often pyrophoric residues.

  • Quenching: Unused solid should be dissolved in a solvent (e.g., toluene) and treated with a dilute oxidant (e.g., bleach or hydrogen peroxide) carefully in a hood to oxidize the phosphine to the less toxic phosphine oxide before disposal.

  • Waste Stream: Label clearly as "High Hazard: Organophosphorus Solid/Liquid." Do not mix with general organic solvents if your facility segregates heavy metals (due to the Ferrocene moiety).

  • Container: Use high-density polyethylene (HDPE) or glass containers. Avoid metal cans which may react with acidic byproducts.

References

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet for (R)-SIPHOS-PE. Retrieved from (Note: Verify specific lot H-codes).

  • Biosynth. (2022).[3][5] Safety Data Sheet for this compound. Retrieved from .

  • National Research Council (US). (2008).[6] Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6 (Phosphine Toxicity). Washington (DC): National Academies Press.[6] Retrieved from .

  • Wipf, P. (2014).[5][7] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from .

  • National Institutes of Health (NIH). (2023). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Retrieved from .

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.